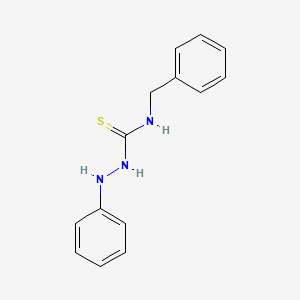

1-Anilino-3-benzylthiourea

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial Activity

“1-Anilino-3-benzylthiourea” has been found to have potential applications in the field of antimalarial treatment . A series of 5-anilino-3- (hetero)arylpyrazoles were evaluated for their antiplasmodial activity in in vitro assays . The compounds were synthesized according to regioselective and versatile protocols that combine active methylene reagents, aryl isothiocyanates, and (substituted)hydrazines . The most active anilino-pyrazoles did not show any cytotoxicity against tumor and normal cells and were predicted to have favorable drug-like and pharmacokinetic properties .

Cholinesterase Inhibition

Another significant application of “1-Anilino-3-benzylthiourea” is in the field of cholinesterase inhibition . A new series of 1-acetyl-3-aryl thioureas was synthesized by the reaction of acetyl isothiocyanate with a variety of suitably substituted aromatic anilines . These compounds were found to be selective inhibitors of acetylcholinesterase . One of the compounds, 3f2, was found to be the most potent inhibitor of acetylcholinesterase, exhibiting ≈11 times greater inhibitory potential than the reference inhibitor, neostigmine .

Synthesis of Heterocyclic Compounds

“1-Anilino-3-benzylthiourea” can also be used as a basic precursor for the synthesis of various heterocyclic compounds . Thioureas serve as a valuable synthon in organic chemistry . The presence of oxygen and sulfur atoms in thiourea provides a site for metals to coordinate and form complexes .

Mecanismo De Acción

Target of Action

1-Anilino-3-benzylthiourea is a type of thiourea derivative. Thiourea derivatives have been found to interact with various targets, including enzymes like N-myristoyltransferase (NMT) and cholinesterases . These enzymes play crucial roles in cellular processes, making them potential targets for therapeutic intervention.

Mode of Action

The interaction of 1-Anilino-3-benzylthiourea with its targets involves various types of interactions, including hydrophobic, π-stacking, and hydrogen bonding . These interactions can lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Pharmacokinetics

The pharmacokinetics of thiourea derivatives are generally influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 1-Anilino-3-benzylthiourea’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits NMT, it could affect protein myristoylation and related cellular processes. If it acts on cholinesterases, it could influence neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Anilino-3-benzylthiourea. Factors such as pH, temperature, and the presence of other molecules can affect its binding to targets and its overall activity .

Safety and Hazards

Propiedades

IUPAC Name |

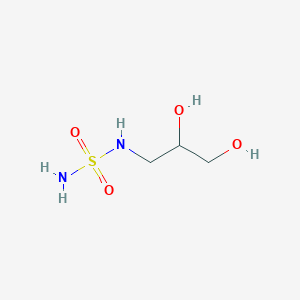

1-anilino-3-benzylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIJDLFIMVLRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368091 | |

| Record name | 1-anilino-3-benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Anilino-3-benzylthiourea | |

CAS RN |

27421-90-5 | |

| Record name | 1-anilino-3-benzylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)